molecular formula C10H12N2 B13898547 4-Amino-2-ethyl-5-methylbenzonitrile

4-Amino-2-ethyl-5-methylbenzonitrile

Cat. No.: B13898547
M. Wt: 160.22 g/mol
InChI Key: XFCRXYGAELMHGW-UHFFFAOYSA-N
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Description

4-Amino-2-ethyl-5-methylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, featuring an amino group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethyl-5-methylbenzonitrile typically involves the nitration of a suitable precursor, followed by reduction and further functional group modifications. One common synthetic route starts with the nitration of 2-ethyl-5-methylbenzonitrile, followed by catalytic hydrogenation to introduce the amino group at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of specific catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethyl-5-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-Amino-2-ethyl-5-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethyl-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylbenzonitrile
  • 4-Amino-2-ethylbenzonitrile
  • 4-Amino-5-methylbenzonitrile

Uniqueness

4-Amino-2-ethyl-5-methylbenzonitrile is unique due to the specific combination of functional groups and their positions on the aromatic ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-amino-2-ethyl-5-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-3-8-5-10(12)7(2)4-9(8)6-11/h4-5H,3,12H2,1-2H3

InChI Key

XFCRXYGAELMHGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=C1)N)C)C#N

Origin of Product

United States

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